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Inavolisib Application Notes

Indication and Regimen Inavolisib is a kinase inhibitor indicated for use in combination with palbociclib
and fulvestrant for the treatment of adults with endocrine-resistant, PIK3CA-mutated, HR-positive,
HER2-negative, locally advanced or metastatic breast cancer [1] [2] [3]. Treatment should be continued

until disease progression or unacceptable toxicity occurs [1].

Key Administrative Protocol The recommended dosage of inavelisib is 9 mg taken orally once daily [1]
[2]. Tablets should be swallowed whole with water and must not be chewed, crushed, or split [1] [2]. Doses
should be administered at approximately the same time each day to maintain consistent plasma

concentrations [1].

For missed doses, if remembered within 9 hours, the dose should be taken immediately. If more than 9 hours
have passed, the missed dose should be skipped and the next dose taken at the regular time. If vomiting
occurs after a dose, no additional dose should be taken; the patient should resume the regular schedule the

next day [1] [2].

Supporting Clinical Evidence The approval was based on the Phase III INAVO120 trial (NCT04191499)
[4] [3]. This study demonstrated that adding inavelisib to palbociclib and fulvestrant significantly improved

outcomes, as summarized below:
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) Inavolisib + Palbociclib + Placebo + Palbociclib +
Efficacy Parameter
Fulvestrant Fulvestrant
Median Progression-Free 15.0 months [4] [3] 7.3 months [4] [3]
Survival (PFS)
Hazard Ratio (HR) for PFS 0.43 (95% CI: 0.32, 0.59); p <

0.0001 [4] [3]

Objective Response Rate (ORR) 58% (95% ClI: 50, 66) [4] [3] 25% (95% CI: 19, 32) [4] [3]
Median Duration of Response 18.4 months [4] 9.6 months [4]
(DOR)

An interim overall survival analysis showed a supportive hazard ratio of 0.64 (95% CI: 0.43, 0.97) [4] [3].

Experimental and Handling Protocols

1. In Vivo Dosing Protocol

¢ Test Article: Inavolisib (commercially available as 3 mg and 9 mg film-coated tablets) [2].

¢ Reconstitution for Animal Studies: For research involving animal models, tablets can be
suspended in an appropriate vehicle like agueous methylcellulose to achieve the target dose for oral
gavage. The suspension should be prepared fresh daily.

e Dosing Regimen: Administer once daily. The 9 mg human equivalent dose can be scaled to the
appropriate species-specific dose based on body surface area.

¢ Dietary Control: Conduct pilot pharmacokinetic studies to confirm that the absorption of your specific
formulation is not affected by food in the animal model used.

2. Mechanism of Action Analysis Inavolisib has a dual mechanism of action: it is a highly selective PI3Ka
inhibitor that also induces the degradation of mutant p110a protein [5] [6]. The following diagram illustrates

its action on the PI3K/AKT/mTOR pathway.
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e Pathway Inhibition Assay: To evaluate the inhibitory effect, treat PIK3CA-mutant breast cancer cell
lines (e.g., MCF-7, T47D) with inavolisib. Use western blotting to analyze the phosphorylation status
of key pathway proteins (e.g., p-AKT (Ser473), p-S6K) at various time points (e.g., 2, 6, 24 hours)
post-treatment. A significant reduction in phosphorylation indicates successful pathway inhibition [5]
[6].

¢ Protein Degradation Assay: To confirm the degradation of mutant p110aq, treat cells with inavolisib
for 24 hours. Compare pl110a protein levels in treated vs. untreated cells via western blot. To confirm
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proteasomal dependency, pre-treat cells with a proteasome inhibitor (e.g., MG132) for a few hours
before adding inavolisib; an attenuation of the degradation effect confirms the mechanism [5] [6].

Toxicity and Dosage Management

The most common adverse reactions (>20%) include laboratory abnormalities like decreased neutrophils,
hemoglobin, and lymphocytes, increased fasting glucose, stomatitis, and diarrhea [2] [3]. Proactive

management is critical. The following table outlines dosage modifications for key adverse reactions.

Adverse Reaction Severity/Grade Recommended Dosage Modification
Hyperglycemia [1] Fasting Glucose >160—  Withhold until <160 mg/dL; resume at same dose.
250 mg/dL

Fasting Glucose >250—  Withhold until <160 mg/dL; resume at same or lower
500 mg/dL dose based on recovery time.

Fasting Glucose >500 Withhold until <160 mg/dL; resume at one lower
mg/dL dose level. Permanently discontinue if recurrent.

Stomatitis [1] Grade 2 Withhold until Grade <1; resume at same dose. For
recurrence, resume at one lower dose.

Grade 3 Withhold until Grade <1; resume at one lower dose
level.
Grade 4 Permanently discontinue.
Diarrhea [1] Grade 2 Withhold until Grade <1; resume at same dose. For

recurrence, resume at one lower dose.

Grade 3 Withhold until Grade <1; resume at one lower dose
level.
Grade 4 Permanently discontinue.
Other Adverse Grade 3 (first event) Withhold until Grade <1; resume at same or one
Reactions [1] lower dose.
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Adverse Reaction Severity/Grade Recommended Dosage Modification
Grade 3 (recurrent) Withhold until Grade <1; resume at one lower dose
level.
Grade 4 Permanently discontinue.

Dosage Reduction Levels: The recommended starting dose is 9 mg once daily. The first reduction is to 6 mg
daily, and the second reduction is to 3 mg daily. Permanently discontinue if patients cannot tolerate the

second reduction [1] [2].

Preclinical and Clinical Considerations

Drug Combinations

e Standard of Care Combination: Inavolisib is designed to be used with palbociclib (125 mg/day, 21
days on/7 days off) and fulvestrant (500 mg IM on standard dosing schedule) [1] [4]. The synergy
arises from co-inhibition of the PI3K pathway and the cell cycle, overcoming intrinsic resistance [5].

¢ LHRH Agonist Consideration: Administer LHRH agonists to premenopausal and perimenopausal
women according to clinical standards throughout the treatment period [1].

Biomarker-Driven Patient Selection Patient selection is critical. Treatment is only for tumors with one or
more PIK3CA mutations, identified using an FDA-approved test like the FoundationOne Liquid CDx assay
on plasma or tissue specimens [1] [3]. Research suggests that patients with multiple mutations or a higher

mutation burden may have a better response [5].

Special Populations

¢ Renal Impairment: For patients with moderate renal impairment (eGFR 30 to <60 mL/min), the
recommended starting dose is reduced to 6 mg once daily [1] [2].

¢ Hepatic Impairment: No dosage adjustment is recommended for patients with mild hepatic
impairment. Data for moderate or severe impairment is not available [1].

e Contraception: Due to the risk of embryo-fetal toxicity, advise patients of reproductive potential to
use effective non-hormonal contraception during treatment and for at least 1 week after the final
dose [1] [2].
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Conclusion

Inavolisib is an orally bioavailable, selective PI3Ka inhibitor and degrader that can be administered without
regard to food. Its integration into a combination regimen with palbociclib and fulvestrant represents a
targeted and effective strategy for a molecularly defined subset of breast cancer patients. Successful
application in research and development requires strict adherence to its administration protocol, vigilant
monitoring and management of class-specific toxicities, and confirmation of the PIK3CA mutation

biomarker.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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